5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 131172-67-3
VCID: VC21233173
InChI: InChI=1S/C15H15NO2/c1-3-11-5-7-12(8-6-11)13-9-10-14(15(17)18)16(13)4-2/h4-10H,2-3H2,1H3,(H,17,18)
SMILES: CCC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

CAS No.: 131172-67-3

Cat. No.: VC21233173

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid - 131172-67-3

Specification

CAS No. 131172-67-3
Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name 1-ethenyl-5-(4-ethylphenyl)pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C15H15NO2/c1-3-11-5-7-12(8-6-11)13-9-10-14(15(17)18)16(13)4-2/h4-10H,2-3H2,1H3,(H,17,18)
Standard InChI Key JCKJXCLFXLNOFD-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O
Canonical SMILES CCC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O

Introduction

Structural Characteristics

Core Structure

The molecular structure of 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid features a central pyrrole ring with three key substituents: a 4-ethylphenyl group attached at position 5, a vinyl group (ethenyl) at position 1 (the nitrogen atom), and a carboxylic acid group at position 2 .

The pyrrole core is a five-membered aromatic heterocycle containing one nitrogen atom, which contributes to the compound's distinct chemical behavior and reactivity patterns. The nitrogen atom in the pyrrole ring participates in the aromatic system by contributing two electrons to the π-electron cloud, resulting in a stable aromatic structure.

Functional Groups

The compound contains several functional groups that contribute to its chemical reactivity and potential biological activities:

  • Carboxylic acid group (-COOH): Located at position 2 of the pyrrole ring, this acidic group can participate in hydrogen bonding and can be derivatized to form esters, amides, and other carboxylic acid derivatives.

  • Vinyl group (-CH=CH2): Attached to the nitrogen atom of the pyrrole ring, this unsaturated group provides a site for addition reactions and polymerization .

  • 4-Ethylphenyl group: A substituted benzene ring connected to position 5 of the pyrrole, introducing hydrophobicity and potential sites for molecular recognition in biological systems .

These structural features collectively determine the compound's chemical behavior, including its solubility, acid-base properties, and reactivity patterns, which in turn influence its potential biological activities and pharmaceutical applications.

Synthesis Methods

The synthesis of 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions designed to construct the pyrrole ring system with the appropriate substituents attached at specific positions.

Reaction Conditions

The synthetic procedures typically require controlled reaction conditions, including:

  • Appropriate solvents: Often polar aprotic solvents such as DMF, THF, or acetonitrile.

  • Catalysts: Particularly for cross-coupling reactions, which may employ palladium complexes.

  • Temperature control: Reactions may require either heating or cooling depending on the specific step.

  • Inert atmosphere: Many steps may need to be conducted under nitrogen or argon to prevent unwanted side reactions.

The multi-step nature of these syntheses highlights the complexity involved in preparing such functionalized pyrrole derivatives with precise control over substitution patterns and stereochemistry.

Biological Activities and Applications

Research Applications

Beyond potential therapeutic uses, 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid serves various functions in chemical and biological research:

  • Building block for complex molecules: The compound can serve as an intermediate in the synthesis of more complex structures, particularly those containing functionalized pyrrole rings.

  • Probe for biological systems: Its defined structure and functional groups make it useful for studying biological interactions and mechanisms of action.

The ongoing research into these applications reflects the compound's versatility and potential value in both basic and applied science contexts.

Research Findings and Bioassay Results

Antimicrobial Activity Studies

Recent bioassay results have indicated that 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid and closely related derivatives show promise in inhibiting specific microbial growth. While detailed quantitative data on its effectiveness remains limited in the available literature, preliminary findings suggest potential applications in antimicrobial development.

The antifungal properties of this compound are of particular interest, as they may provide insights into novel mechanisms of action against fungal pathogens. These properties could potentially be exploited in the development of new antifungal agents to address the growing challenge of antifungal resistance.

Structure-Activity Relationship Studies

Comparative studies with other pyrrole derivatives have revealed important structure-activity relationships. These studies have demonstrated that modifications in the substituents can significantly impact biological activity, highlighting the sensitivity of these systems to structural changes.

Specifically, variations in:

  • The nature of the aryl group at position 5

  • The substituent on the nitrogen atom

  • The carboxylic acid functionality

can all dramatically alter the compound's biological profile, affecting parameters such as potency, selectivity, and pharmacokinetic properties. These findings emphasize the importance of systematic structural modifications in optimizing the biological activity of these compounds.

Comparative Analysis with Related Compounds

Understanding the properties and activities of 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid in relation to structurally similar compounds provides valuable context for its potential applications and further development.

Structural Analogues

A closely related compound is 5-(4-Methoxy-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid (CAS No. 131172-68-4), which differs only in the substituent on the phenyl ring (methoxy group instead of ethyl group). This compound has a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol.

The comparison between these analogues illustrates how subtle structural changes—in this case, the replacement of an ethyl group with a methoxy group—can potentially lead to significant differences in physical properties, chemical reactivity, and biological activities.

Functional Group Variations

Other structural variations that have been studied in the literature include:

  • Modifications of the carboxylic acid group: Conversion to esters, amides, or other derivatives can affect solubility, stability, and bioavailability.

  • Alterations to the vinyl group: Changes to this unsaturated substituent can impact the compound's reactivity and potential for polymerization.

  • Variations in the aryl substitution pattern: Different substituents on the phenyl ring can dramatically alter the compound's electronic properties and biological activity profile.

These comparative studies are essential for understanding the structure-activity relationships of these compounds and for guiding the rational design of optimized derivatives with enhanced properties for specific applications.

Future Research Directions

Based on the current understanding of 5-(4-Ethyl-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid and its properties, several promising avenues for future research can be identified.

Expanding Biological Activity Profiling

More comprehensive biological activity screening is needed to fully characterize the potential therapeutic applications of this compound. Future studies should focus on:

  • Quantitative assessment of antifungal activity against a broader panel of fungal pathogens

  • Evaluation of potential antibacterial, antiviral, or antiparasitic activities

  • Investigation of possible anticancer properties, as many heterocyclic compounds exhibit activity against cancer cell lines

  • Assessment of enzyme inhibition profiles against specific therapeutic targets

Structural Optimization

The development of structure-activity relationships suggests that structural optimization could yield derivatives with enhanced properties. Future synthetic efforts could focus on:

  • Systematic modification of the 4-ethylphenyl group to explore the effects of different substituents

  • Exploration of alternatives to the vinyl group at the nitrogen position

  • Derivatization of the carboxylic acid functionality to improve pharmacokinetic properties

  • Investigation of additional substitution positions on the pyrrole ring

These research directions would contribute to a more comprehensive understanding of this compound class and potentially lead to the development of optimized derivatives for specific applications in medicine or chemical research.

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